molecular formula C18H27N3O B7157965 N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide

Cat. No.: B7157965
M. Wt: 301.4 g/mol
InChI Key: FZPRVOWJOBVCJW-UHFFFAOYSA-N
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Description

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide is a complex organic compound characterized by the presence of pyrrolidine rings and an acetamide group

Properties

IUPAC Name

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15(22)19-18-9-3-2-7-16(18)13-21-12-6-8-17(21)14-20-10-4-5-11-20/h2-3,7,9,17H,4-6,8,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPRVOWJOBVCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CN2CCCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a suitable halomethyl derivative, followed by the introduction of the acetamide group through acylation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often necessary.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetic acid, while reduction may produce N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]ethylamine.

Scientific Research Applications

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine rings may facilitate binding to specific sites, while the acetamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: Similar in structure due to the presence of pyrrolidine rings.

    4-Methoxyphenethylamine: Shares some structural features but differs in functional groups.

Uniqueness

N-[2-[[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenyl]acetamide is unique due to its specific combination of pyrrolidine rings and an acetamide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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